molecular formula C8H14O B2699064 [1-(Prop-2-en-1-yl)cyclobutyl]methanol CAS No. 216582-95-5

[1-(Prop-2-en-1-yl)cyclobutyl]methanol

Cat. No. B2699064
CAS RN: 216582-95-5
M. Wt: 126.199
InChI Key: QOAMPRGRKQXSAC-UHFFFAOYSA-N
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Description

“[1-(Prop-2-en-1-yl)cyclobutyl]methanol” is a chemical compound with the molecular formula C8H14O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl ring with a prop-2-en-1-yl group and a methanol group attached to it . The molecular weight of this compound is 126.20 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point or density are not available in the sources I found.

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

Gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, including those with propargylic alcohol moieties similar to "[1-(Prop-2-en-1-yl)cyclobutyl]methanol", lead to various cyclic compounds with high diastereoselectivities. This method underscores the potential of gold catalysis in synthesizing complex cyclic structures from linear precursors (Couty, Meyer, & Cossy, 2009).

Analytical Techniques for Alcohol Detection

Analytical techniques, such as a hybrid capillary electrophoresis device with electrochemical derivatization, have been developed for detecting methanol in the presence of ethanol. Such methodologies could be adapted for analyzing complex mixtures containing "this compound", particularly in forensic and quality control applications (Santos, da Costa, Gutz, & Garcia, 2017).

Methanol as Hydrogen Source

Research has explored methanol as a hydrogen source in chemoselective transfer hydrogenation reactions. This reflects on the broader utility of methanol and its derivatives, including "this compound", in synthetic organic transformations and as potential feedstocks in green chemistry applications (Aboo, Begum, Zhao, Farooqi, & Xiao, 2019).

Enantioselective Transformations

The use of organocatalysts for enantioselective transformations represents a significant area of interest in organic synthesis. For instance, enantioselective epoxidation of α,β-enones promoted by specific organocatalysts can provide insights into asymmetric synthesis methods that could be applicable to compounds like "this compound" (Lu, Xu, Liu, & Loh, 2008).

Synthetic Applications

The catalytic activities of various metal complexes in reactions involving methanol or similar alcohols highlight the potential for synthetic applications. These studies provide a foundation for developing new catalytic processes for synthesizing and modifying compounds with structures related to "this compound" (Moran, Preetz, Mesch, & Krische, 2011).

Safety and Hazards

The safety information available indicates that “[1-(Prop-2-en-1-yl)cyclobutyl]methanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(1-prop-2-enylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-8(7-9)5-3-6-8/h2,9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAMPRGRKQXSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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